Cumyl-PICA, chemically known as N-(1-methyl-1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide, is a synthetic cannabinoid that belongs to the indole-3-carboxamide class. First identified in Slovenia in 2014, it has gained attention due to its presence in various recreational drug products. The compound acts primarily as an agonist for cannabinoid receptors, particularly the CB1 and CB2 receptors, which are pivotal in mediating the effects of cannabinoids in the human body .
Cumyl-PICA acts as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors []. These receptors are part of the endocannabinoid system, which plays a role in various physiological processes including pain perception, mood, and memory []. By binding to these receptors, Cumyl-PICA can produce similar effects as natural cannabinoids, such as psychoactive effects and potential for dependence [].
The biological activity of Cumyl-PICA is characterized by its potent agonistic effects on cannabinoid receptors. It has a Ki value of 59.21 nM at CB1 and 136.38 nM at CB2, indicating a higher affinity for the CB1 receptor . The effective concentration (EC50) values are approximately 11.98 nM for CB1 and 16.2 nM for CB2, demonstrating its efficacy in activating these receptors . The compound's influence on physiological functions includes alterations in heart rate and body temperature, similar to other cannabinoids .
The synthesis of Cumyl-PICA typically involves several steps:
These methods ensure high yields and purity of the final compound, which is crucial for both research and potential therapeutic applications .
Cumyl-PICA has been studied primarily for its potential applications in research related to cannabinoid pharmacology. Its ability to selectively bind to cannabinoid receptors makes it a valuable tool for studying receptor dynamics and signaling pathways. Additionally, its psychoactive properties have led to its use in recreational contexts, although this raises concerns regarding safety and legality .
Interaction studies have demonstrated that Cumyl-PICA interacts significantly with both CB1 and CB2 receptors, leading to various physiological effects. These studies highlight its potential as a model compound for understanding the mechanisms of synthetic cannabinoids and their impact on human health . Furthermore, research indicates that Cumyl-PICA may exhibit different interaction profiles compared to other synthetic cannabinoids, suggesting unique pharmacological properties .
Cumyl-PICA shares structural similarities with several other synthetic cannabinoids, which can be compared based on their receptor affinities and biological activities:
Compound Name | Chemical Structure | CB1 Ki (nM) | CB2 Ki (nM) | Unique Features |
---|---|---|---|---|
Cumyl-PICA | N-(1-methyl-1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide | 59.21 | 136.38 | High selectivity for CB1 |
5F-Cumyl-PICA | 5-fluoro derivative of Cumyl-PICA | 20 | 40 | Enhanced potency due to fluorination |
CUMYL-PINACA | N-(1-methyl-1-phenylethyl)-indazole-3-carboxamide | 0.15 | 0.41 | Stronger agonistic activity than Cumyl-PICA |
MMB-FUBINACA | N-[1-(4-fluorophenyl)methyl]-indazole-3-carboxamide | 0.5 | 0.8 | Notable for high potency |
MN-18 | N-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide | 75 | 150 | Distinct structural framework |
Cumyl-PICA's unique combination of receptor affinity and structural characteristics differentiates it from these compounds, making it a subject of interest for further pharmacological studies .
Cumyl-PICA (1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide) emerged as part of the third wave of synthetic cannabinoids developed to circumvent evolving drug legislation. First identified in New Zealand in 2013, it was marketed as a component of "legal high" products under the Psychoactive Substances Act, which temporarily permitted the sale of psychoactive compounds pending safety reviews. The compound gained notoriety when products containing Cumyl-PICA and its structural analogue Cumyl-BICA were denied interim licensing approval due to reported adverse consumer reactions, leading to their withdrawal from the market. This regulatory response highlighted the challenges of controlling rapidly evolving designer drugs through legislative frameworks.
The compound's brief commercial availability coincided with a critical period in synthetic cannabinoid development, where manufacturers increasingly prioritized carboxamide-based scaffolds over earlier indole and indazole carboxylates. Market introduction of Cumyl-PICA demonstrated the pharmaceutical industry's strategy of modifying hydrocarbon side chains and aromatic substituents to create novel compounds with retained receptor activity but distinct legal status.
Key Historical Milestones | Year | Jurisdiction | Significance |
---|---|---|---|
First synthesis reported | 2013 | New Zealand | Introduction of cumyl-carboxamide structural class |
Market withdrawal | 2013 | New Zealand | Regulatory response to adverse event reports |
Pharmacological characterization | 2017 | Global | Confirmation of CB1 receptor agonism potency |
Cumyl-PICA belongs to the indole-3-carboxamide subclass of synthetic cannabinoids, characterized by:
The structural formula comprises three distinct pharmacophores:
Comparative analysis with related structures reveals critical design features:
Compound | R¹ Group | R² Group | CB1 EC₅₀ (nM) |
---|---|---|---|
Cumyl-PICA | Pentyl | Cumyl | 11.98 |
SDB-006 | Pentyl | Benzyl | 11,200 |
5F-CUMYL-PICA | 5-Fluoropentyl | Cumyl | 16.2 |
The cumyl group (α,α-dimethylbenzyl) confers enhanced CB1 receptor binding affinity compared to simpler benzyl derivatives, as evidenced by the 935-fold increase in potency relative to SDB-006. This structural modification increases steric bulk and lipophilicity, optimizing receptor pocket interactions while resisting enzymatic degradation.
Cumyl-PICA represents a strategic innovation in synthetic cannabinoid development, bridging first-generation naphthoylindoles and contemporary fluorinated carboxamides. Its design reflects three evolutionary trends:
1. Carboxamide Proliferation: Transition from ester-linked (JWH-018) to amide-linked scaffolds improved metabolic stability while maintaining receptor affinity. The carboxamide group resulates hydrolysis by serum esterases, extending plasma half-life compared to earlier compounds.
2. Cumyl Substitution: Introduction of the 2-phenylpropan-2-yl group marked a departure from simple aryl moieties, creating novel patentable structures with retained activity. This modification demonstrated that bulky tertiary alkyl groups could enhance CB1 binding through hydrophobic interactions with receptor subpockets.
3. Side Chain Optimization: The pentyl chain at N1 follows structure-activity relationship (SAR) principles established for classical cannabinoids, providing optimal length for receptor engagement. Subsequent analogues like 5F-CUMYL-PICA incorporated halogenated chains to further modulate pharmacokinetics.
The compound's legacy persists in fourth-generation synthetic cannabinoids featuring:
Cumyl-PICA represents a synthetic cannabinoid compound belonging to the indole-3-carboxamide class of new psychoactive substances [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide [2]. The compound is also known by the designation SGT-56 in scientific literature and carries the Chemical Abstracts Service registry number 1400742-32-6 [1] [3].
The molecular formula of Cumyl-PICA is C23H28N2O, with a molecular weight of 348.48 grams per mole and a monoisotopic mass of 348.220164 daltons [2] [3]. The compound's canonical SMILES notation is expressed as O=C(NC(C)(C)C1=CC=CC=C1)C2=CN(CCCCC)C3=C2C=CC=C3, while its InChI identifier is InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(21(26)24-23(2,3)19-12-7-6-8-13-19)18-14-9-10-15-22(18)25/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26) [2] [8].
Table 1: Chemical Characterization Properties of Cumyl-PICA
Property | Value/Description |
---|---|
IUPAC Name | 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide |
Common Names | CUMYL-PICA, SGT-56 |
CAS Number | 1400742-32-6 |
Molecular Formula | C23H28N2O |
Molecular Weight | 348.48 g/mol |
Monoisotopic Mass | 348.220164 Da |
SMILES | O=C(NC(C)(C)C1=CC=CC=C1)C2=CN(CCCCC)C3=C2C=CC=C3 |
InChI | InChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(21(26)24-23(2,3)19-12-7-6-8-13-19)18-14-9-10-15-22(18)25/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26) |
InChI Key | PAIZLLVUTPSHRQ-UHFFFAOYSA-N |
Cumyl-PICA exhibits a characteristic molecular architecture consisting of an indole-3-carboxamide core structure with specific substituent configurations that define its chemical identity [9]. The compound belongs to the class of 1,3-disubstituted indoles featuring distinct subunits at the 1- and 3-positions of the indole ring system [9] [10].
The indole core structure forms the fundamental bicyclic framework of the molecule, consisting of a benzene ring fused to a pyrrole ring [10]. This heterocyclic core system is substituted at the nitrogen atom in position 1 with a pentyl chain (n-pentyl group), providing the characteristic N-alkyl substitution pattern observed in synthetic cannabinoid compounds [10] [12]. The pentyl side chain consists of five carbon atoms in a linear arrangement, contributing to the lipophilic properties of the molecule [12].
At position 3 of the indole ring, Cumyl-PICA features a carboxamide functional group that serves as the linker to the cumyl substituent [9]. The cumyl moiety, specifically the 2-phenylpropan-2-yl group, represents the distinctive structural feature that differentiates this compound from other synthetic cannabinoids [9] [10]. This cumyl substituent consists of a tertiary carbon center bearing two methyl groups and a phenyl ring, creating a bulky, lipophilic residue that contributes significantly to the compound's pharmacological properties [9] [10].
The cumyl substituent configuration has been identified as a critical structural modification that emerged in the synthetic cannabinoid landscape, with cumyl-derived indole and indazole-3-carboxamides being detected by law enforcement agencies and emergency departments [9]. The presence of the cumyl moiety appears to enhance the binding affinity and functional activity at cannabinoid receptors compared to other structural variants [15].
Research has demonstrated that the indole core structure generally provides different pharmacological profiles compared to indazole analogues, with indole derivatives typically showing distinct binding affinities and selectivity patterns [10] [12]. The specific arrangement of the pentyl chain at position 1 and the cumyl-carboxamide at position 3 creates the unique three-dimensional molecular geometry that underlies Cumyl-PICA's biological activity [9] [10].
The spectroscopic characterization of Cumyl-PICA employs multiple analytical techniques to provide comprehensive structural identification and quantitative analysis capabilities [14] [16]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed information about the molecular framework and substituent arrangements [16] [18].
Proton nuclear magnetic resonance spectroscopy of Cumyl-PICA reveals characteristic signal patterns corresponding to the various structural components of the molecule [16] [18]. The aromatic protons from both the indole core and the phenyl ring of the cumyl substituent typically appear in the 6-8 parts per million region, while the aliphatic protons from the pentyl chain and cumyl methyl groups generate signals in the upfield regions [16] [18]. The carboxamide proton provides additional diagnostic information for structural confirmation [18].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule [18]. The carbonyl carbon of the carboxamide group generates a characteristic downfield signal, while the aromatic carbons from the indole and phenyl systems produce distinct resonances that aid in structural assignment [18]. The aliphatic carbons from the pentyl chain and cumyl substituent complete the spectroscopic fingerprint of the compound [18].
Gas chromatography-mass spectrometry analysis of Cumyl-PICA typically produces fragmentation patterns that are characteristic of indole-3-carboxamide synthetic cannabinoids [29] [30]. The electron ionization mass spectra often show limited molecular ion intensity, with fragmentation occurring preferentially at specific bonds within the molecule [30]. The base peak and major fragment ions provide diagnostic information for compound identification in forensic and analytical applications [29] [30].
Liquid chromatography-quadrupole time-of-flight mass spectrometry offers high-resolution accurate mass determination capabilities for Cumyl-PICA analysis [14] [27]. This technique provides molecular ion confirmation at mass-to-charge ratio 349 corresponding to the protonated molecular ion [M+H]+ [14]. The high-resolution mass spectrometry data enables precise molecular formula determination and supports metabolite identification studies [14] [27].
Table 3: Spectroscopic Profiling Methods for Cumyl-PICA
Analytical Technique | Key Characteristics/Applications | Typical Fragment Ions/Signals | Detection/Quantification |
---|---|---|---|
Nuclear Magnetic Resonance (1H NMR) | Structural characterization of indole core and cumyl substituent | Aromatic protons (6-8 ppm), aliphatic CH signals | Qualitative structural elucidation |
Nuclear Magnetic Resonance (13C NMR) | Carbon framework identification and quantitative analysis | Aromatic carbons, carbonyl carbon (C=O), aliphatic carbons | Quantitative determination with internal standards |
Gas Chromatography-Mass Spectrometry (GC-MS) | Fragmentation pattern analysis for identification | Base peak varies, molecular ion often weak | Screening and identification in forensic samples |
Liquid Chromatography-Quadrupole Time-of-Flight MS (LC-QTOF-MS) | High-resolution accurate mass determination | Molecular ion [M+H]+, characteristic fragments | Metabolite identification and structural confirmation |
Chemical Ionization MS (CI-MS) | Molecular ion confirmation (M+H)+ | Molecular ion [M+H]+ at m/z 349 | Molecular weight confirmation |
Electrospray Ionization MS (ESI-MS) | Soft ionization for molecular ion preservation | Molecular ion [M+H]+ at m/z 349 | Soft fragmentation for structural studies |
Chemical ionization mass spectrometry provides enhanced molecular ion detection for Cumyl-PICA through the use of reagent gases such as methane or isobutane [30]. This technique generates protonated molecular ions that facilitate molecular weight confirmation and structural analysis [30]. The chemical ionization approach complements electron ionization methods by providing molecular ion information that may be absent in conventional mass spectra [30].
The structural relationship between Cumyl-PICA and its analogues CUMYL-PINACA and 5F-CUMYL-PICA reveals important structure-activity relationships within the cumyl-substituted synthetic cannabinoid family [9] [19] [21]. These compounds share the common cumyl substituent but differ in their core heterocyclic systems and N-alkyl side chain modifications [19] [21].
CUMYL-PINACA, also designated as SGT-24, represents the indazole analogue of Cumyl-PICA, featuring an indazole-3-carboxamide core structure instead of the indole-3-carboxamide system [19] [22]. The molecular formula of CUMYL-PINACA is C22H27N3O with a molecular weight of 349.47 grams per mole [22] [24]. The systematic name for this compound is 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide, maintaining the same cumyl substituent and pentyl side chain as Cumyl-PICA but incorporating the additional nitrogen atom characteristic of the indazole ring system [19] [22].
5F-CUMYL-PICA represents a fluorinated derivative of Cumyl-PICA, maintaining the indole-3-carboxamide core structure while incorporating a 5-fluoropentyl side chain instead of the standard pentyl group [14] [21] [25]. The molecular formula of 5F-CUMYL-PICA is C23H27FN2O with a molecular weight of 366.5 grams per mole, reflecting the addition of the fluorine atom [25]. The systematic nomenclature for this compound is 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide [21] [25].
Table 2: Comparative Structural Analysis of Cumyl-PICA and Analogues
Compound | Core Structure | Molecular Formula | Molecular Weight (g/mol) | CAS Number | N-1 Side Chain | CB1 Ki (nM) | CB1 EC50 (nM) |
---|---|---|---|---|---|---|---|
CUMYL-PICA | Indole-3-carboxamide | C23H28N2O | 348.48 | 1400742-32-6 | Pentyl | 59.21 | 11.98 |
CUMYL-PINACA | Indazole-3-carboxamide | C22H27N3O | 349.47 | 1400742-15-5 | Pentyl | Not specified | 0.15 |
5F-CUMYL-PICA | Indole-3-carboxamide | C23H27FN2O | 366.50 | 1400742-18-8 | 5-Fluoropentyl | Variable (2.95-174) | 0.43-4.7 |
Pharmacological studies have revealed significant differences in cannabinoid receptor binding and functional activity among these structural analogues [9] [14]. CUMYL-PINACA demonstrates higher potency at cannabinoid type 1 receptors with an EC50 value of 0.15 nanomolar compared to Cumyl-PICA's EC50 of 11.98 nanomolar [1] [19]. This enhanced potency of the indazole analogue follows established structure-activity relationships showing that indazole cores generally provide higher receptor affinity compared to indole systems [10].
The fluorinated analogue 5F-CUMYL-PICA exhibits variable binding characteristics depending on the assay methodology employed, with cannabinoid type 1 receptor Ki values ranging from 2.95 to 174 nanomolar [14]. The introduction of the fluorine atom in the pentyl side chain creates metabolic stability while potentially altering the compound's pharmacological profile [14] [15]. Research has demonstrated that 5F-CUMYL-PICA maintains potent cannabinoid receptor agonist activity with EC50 values ranging from 0.43 to 4.7 nanomolar at cannabinoid type 1 receptors [14].
All three compounds maintain the characteristic cumyl substituent that appears to contribute significantly to their enhanced potency compared to other synthetic cannabinoid structural classes [9] [15]. The cumyl moiety provides optimal spatial orientation for cannabinoid receptor binding, with studies indicating that cumyl-derived compounds generally exhibit greater potency than traditional naphthoyl or other substituent groups [15]. The shared cumyl configuration across these analogues demonstrates the importance of this structural feature in determining biological activity within this chemical series [9] [15].
The synthesis of 1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide (Cumyl-PICA) has been accomplished through several distinct synthetic approaches, each offering specific advantages in terms of yield, reaction conditions, and scalability. The most commonly employed methodologies involve the formation of the carboxamide bond between an indole-3-carboxylic acid derivative and 2-phenylpropan-2-amine (cumylamine) [1] [2].
An alternative methodology employs acid chloride formation followed by direct amide coupling. In this approach, the N-pentyl-1H-indole-3-carboxylic acid is treated with oxalyl chloride in dichloromethane to generate the corresponding acid chloride, which is used immediately without purification [1]. The acid chloride is then treated with cumylamine and triethylamine at 0°C, gradually warming to ambient temperature over 14 hours. This protocol typically yields the desired product in 65-80% yield following recrystallization from isopropanol [1].
A more direct approach involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole mediated coupling between pre-formed N-pentyl-1H-indole-3-carboxylic acid and cumylamine in dichloromethane [1] [3]. This method offers good functional group tolerance and proceeds under mild conditions at room temperature over 14-16 hours, providing the target compound in approximately 78% yield after purification [1].
The synthetic protocols demonstrate excellent reproducibility across different research groups, with variations primarily occurring in the choice of coupling reagents and purification methods. All synthetic approaches consistently produce material suitable for pharmacological evaluation, with melting points typically ranging from 125-128°C and purity levels exceeding 95% as determined by high-performance liquid chromatography analysis [1] [2] [3].
The incorporation of the α,α-dimethylbenzyl (cumyl) moiety represents one of the most significant structural modifications in synthetic cannabinoid development, demonstrating profound effects on cannabinoid receptor binding affinity and functional potency. Comparative structure-activity relationship studies reveal that this modification fundamentally alters the pharmacological profile compared to simpler benzylic derivatives [4] [5] [6].
Cumyl-PICA exhibits exceptional cannabinoid type 1 receptor affinity with a Ki value of 59.21 nanomolar and cannabinoid type 2 receptor affinity of 136.38 nanomolar [4]. These values represent substantial improvements over the corresponding benzyl analog SDB-006, which demonstrates Ki values ranging from 550 nanomolar to greater than 10 micromolar at cannabinoid type 1 receptors [5] [7]. This represents a 10-300 fold enhancement in binding affinity attributable solely to the dimethyl substitution pattern.
The functional potency enhancement parallels the binding affinity improvements, with Cumyl-PICA demonstrating EC50 values of 11.98 nanomolar at cannabinoid type 1 receptors and 16.2 nanomolar at cannabinoid type 2 receptors [4]. In stark contrast, SDB-006 exhibits an EC50 value of 11,200 nanomolar at cannabinoid type 1 receptors, representing nearly a 1000-fold reduction in functional potency [5]. This dramatic difference underscores the critical importance of the cumyl modification in determining pharmacological activity.
Mechanistic studies utilizing molecular dynamics simulations have elucidated the structural basis for this enhanced activity. The α,α-dimethylbenzyl modification creates optimal steric interactions within the cannabinoid receptor binding pocket, particularly through enhanced hydrophobic contacts with transmembrane helices 1, 2, and 7 [8]. The dimethyl substitution appears to provide an ideal balance between steric bulk and conformational flexibility, allowing the ligand to adopt the optimal binding conformation while maintaining favorable receptor-ligand interactions [6] [7].
Stereochemical investigations have revealed additional complexity in the structure-activity relationships. Studies with α-methylbenzylamine derivatives demonstrate enantiomeric bias, with (S)-enantiomers generally exhibiting superior affinity and potency compared to (R)-enantiomers [6] [7]. These compounds show intermediate activity between the highly active cumyl derivatives and the weakly active benzyl analogs, with cannabinoid type 1 receptor Ki values ranging from 47.9 to 813 nanomolar [6] [7].
The selectivity profile is also significantly influenced by the cumyl modification. While Cumyl-PICA demonstrates approximately 2.3-fold selectivity for cannabinoid type 1 over cannabinoid type 2 receptors, this selectivity pattern is generally maintained across the cumyl series, suggesting that the dimethyl substitution enhances overall receptor affinity rather than fundamentally altering selectivity [4] [5].
The incorporation of fluorinated alkyl chains, particularly the 5-fluoropentyl modification, represents a significant advancement in synthetic cannabinoid design, offering enhanced metabolic stability, altered pharmacokinetic properties, and unique analytical advantages for forensic detection [9] [10] [11] [12].
The 5-fluoropentyl analog of Cumyl-PICA demonstrates modified receptor binding characteristics compared to the parent compound. 5F-Cumyl-PICA exhibits a cannabinoid type 1 receptor EC50 value of 31.75 nanomolar, representing approximately a 2-fold enhancement in functional potency relative to the non-fluorinated analog [5]. This enhancement is attributed to the electron-withdrawing effects of the fluorine atom, which subtly alter the electronic properties of the alkyl chain and potentially influence receptor-ligand interactions [13].
Metabolic stability represents one of the primary advantages of fluorinated analogs. While non-fluorinated synthetic cannabinoids typically undergo rapid terminal hydroxylation of the N-pentyl chain, 5-fluoropentyl derivatives demonstrate significantly extended half-lives both in vitro and in vivo [10] [12]. Human liver microsome studies reveal that 5F-Cumyl-PICA exhibits a half-life of 1.77 minutes compared to 5.92 minutes for Cumyl-PICA, indicating rapid but differential metabolic clearance patterns [10].
The metabolic pathways of fluorinated analogs involve unique biotransformation processes not observed with non-fluorinated compounds. Oxidative defluorination represents a major metabolic pathway, leading to the formation of the corresponding hydroxypentyl metabolite that is chemically identical to metabolites derived from non-fluorinated analogs [12] [14]. This convergent metabolic pathway creates analytical challenges for distinguishing between fluorinated and non-fluorinated analog consumption in forensic settings [12].
However, fluorinated analogs also produce distinctive metabolic signatures that can be exploited for analytical differentiation. The N-(4-hydroxypentyl) metabolite, which is abundantly formed from non-fluorinated analogs but not from 5-fluoropentyl derivatives, serves as a specific biomarker for distinguishing between the two structural classes [12]. This metabolic difference provides forensic laboratories with a reliable method for determining which specific analog was consumed.
The analytical advantages extend beyond metabolic differentiation. Fluorinated synthetic cannabinoids often demonstrate enhanced chromatographic separation characteristics and distinctive mass spectrometric fragmentation patterns [15] [12]. The presence of fluorine creates unique molecular ion patterns and characteristic neutral losses that facilitate identification and quantification in complex biological matrices [15].
Structure-activity relationship studies across different fluoroalkyl chain lengths reveal that the position of fluorination critically influences both potency and metabolic stability [13] [16]. Terminal fluorination (5-fluoropentyl) generally provides optimal enhancement, while fluorination at internal positions (3-fluoropropyl, 4-fluorobutyl) often results in reduced activity or altered selectivity profiles [16] [17].
The role of fluorinated chains in analog development extends beyond individual compounds to influence broader synthetic cannabinoid evolution patterns. The success of 5-fluoropentyl derivatives has led to widespread adoption of this modification across multiple structural classes, creating families of fluorinated analogs with predictable property enhancements [18]. This systematic approach to fluorination has become a standard strategy in synthetic cannabinoid design, balancing enhanced potency with improved metabolic characteristics [11] [18].
Pharmacokinetic studies demonstrate that fluorinated analogs often exhibit altered distribution and elimination profiles compared to their non-fluorinated counterparts. The enhanced lipophilicity imparted by fluorination can lead to increased tissue sequestration, particularly in adipose tissue, potentially contributing to prolonged pharmacological effects and extended detection windows [9] [10]. These characteristics have important implications for both clinical toxicology and forensic analysis, as they influence the duration and intensity of biological effects as well as the optimal sampling strategies for analytical detection [10] [12].